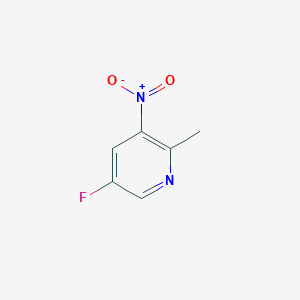

5-氟-2-甲基-3-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Fluoro-2-methyl-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3- in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methyl-3-nitropyridine is represented by the formula C6H5FN2O2 . The exact structure can be represented by the InChI code: 1S/C6H5FN2O2/c1-4-2-5 (9 (10)11)6 (7)8-3-4/h2-3H,1H3 .Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis

The molecular weight of 5-Fluoro-2-methyl-3-nitropyridine is 156.11 g/mol . The compound has a topological polar surface area of 58.7 Ų . The exact mass and monoisotopic mass are 156.03350557 g/mol .科学研究应用

氟代吡啶的合成

Hand & Baker (1989) 和 Kuduk 等人 (2005) 的研究证明了氟代吡啶在有机合成中的效用。这些化合物用于制备各种有机分子,包括氟代吡啶,它们在医药和农用化学品中具有重要应用。

分子器件和荧光团

Derosa 等人 (2003) 和 Kopchuk 等人 (2020) 的一项研究探讨了氟代吡啶在分子器件和荧光团开发中的应用。这些化合物由于其独特的光物理特性,在发光二极管 (LED) 和传感器等应用中显示出前景。

抗癌药物开发

Pratt 等人 (2005) 和 Malet-Martino & Martino (2002) 的研究调查了氟代吡啶在抗癌药物开发领域的作用。氟代化合物通常是抗癌药物合成的关键成分,有助于提高这些治疗方法的疗效和效力。

材料科学与纳米技术

诸如 Agasti 等人 (2009) 的研究突出了氟代吡啶在材料科学中的应用,特别是在基于纳米技术的药物输送系统开发中。这些系统可用于以受控方式运输和释放药物,提高治疗效果。

作用机制

Target of Action

It is known to be used as a reagent in suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

It is involved in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .

Result of Action

Its use in suzuki–miyaura coupling contributes to the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

The action of 5-Fluoro-2-methyl-3-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction it participates in requires an inert atmosphere .

安全和危害

未来方向

属性

IUPAC Name |

5-fluoro-2-methyl-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYWLHUMRSTCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methyl-3-nitropyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B2941691.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2941697.png)

![N-[[4-(Dimethylamino)phenyl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2941700.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![N-[4-(Aminomethyl)cyclohexyl]-1-(3,5-dimethylphenyl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2941705.png)

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2941706.png)